

Advanced Application Note: Use of 2-Oxo-2-phenylethanethioamide in Bioactive Molecule Synthesis

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Compound of Interest

Compound Name: 2-Oxo-2-phenylethanethioamide

CAS No.: 4602-31-7

Cat. No.: B2623874

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Executive Summary

2-Oxo-2-phenylethanethioamide (CAS: 4602-31-7), often referred to as

-ketothioamide or benzoylthioformamide, represents a privileged 1,3-binucleophilic scaffold in medicinal chemistry. Unlike simple thioamides, the presence of the adjacent carbonyl group imparts unique electronic properties, enabling it to serve as a versatile precursor for thiazoles, thiadiazines, and thioethers.

This guide details the robust synthesis of this reagent and its application in constructing 2-acylthiazoles—a pharmacophore found in potent antimicrobial agents and Phosphoglycerate Dehydrogenase (PHGDH) inhibitors. We provide optimized protocols for generating the scaffold in situ to avoid stability issues associated with isolation, ensuring high yields in downstream heterocyclization.

Chemical Profile & Reactivity[1][2][3][4][5][6]

The utility of **2-oxo-2-phenylethanethioamide** stems from its ability to act as a 1,3-C,S-binucleophile.

- Structure:

- Reactivity Modes:
 - Sulfur Nucleophilicity: The soft sulfur atom attacks -haloketones (Hantzsch-type).
 - Nitrogen Nucleophilicity: Participation in cyclization/dehydration steps.
 - Carbonyl Electrophilicity: The ketone remains available for further derivatization (e.g., hydrazine condensation) post-cyclization.

Reaction Pathway Visualization

The following diagram outlines the core synthetic flow from the starting acetophenone derivative to the final bioactive thiazole scaffold.



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Figure 1: Strategic workflow for converting simple phenones into complex thiazole pharmacophores via the thioamide intermediate.

Protocol A: Synthesis of the Scaffold (2-Oxo-2-phenylethanethioamide)

While available commercially, in situ generation or fresh preparation is recommended due to the sensitivity of the

-keto-thioamide moiety to oxidation. The most reliable method utilizes a modified Willgerodt-Kindler reaction.

Materials

- Substrate: 2-Bromoacetophenone (1.0 equiv)
- Reagents: Elemental Sulfur () (1.5 equiv), Secondary Amine (e.g., Morpholine or Diethylamine) (3.0 equiv)
- Solvent: DMF (Dimethylformamide)[1]
- Work-up: Ethyl acetate, Brine, Sodium Sulfate ()

Step-by-Step Methodology

- Activation: In a round-bottom flask, dissolve 2-bromoacetophenone (e.g., 5.0 mmol) in DMF (10 mL).
- Sulfuration: Add elemental sulfur () and the selected amine (morpholine is preferred for stability; diethylamine for PHGDH inhibitor analogs).
- Reaction: Stir the mixture at room temperature for 2–4 hours.
 - Note: Unlike the classic Willgerodt reaction which requires high heat, the presence of the -bromo group allows this transformation to proceed under mild conditions, preserving the ketone functionality.
- Quenching: Pour the reaction mixture into ice-cold water (50 mL).
- Extraction: Extract with Ethyl Acetate (mL). Wash the combined organic layers with brine to remove excess DMF.
- Purification: Dry over , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
 - Yield Expectation: 70–85%.

- Appearance: Yellow to orange solid/oil.

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Critical Insight: The choice of amine determines the final substituent. Using ammonia (or ammonium salts) yields the primary thioamide (

), while secondary amines yield tertiary thioamides (

). For Hantzsch synthesis, the primary thioamide (using ammonium acetate/sulfide) is often required.

Protocol B: Regioselective Synthesis of 2-Acylthiazoles

This protocol describes the "Modified Hantzsch Synthesis," utilizing **2-oxo-2-phenylethanethioamide** to generate thiazoles that retain a carbonyl group at the C2 position—a difficult motif to access via standard methods.

Mechanism of Action

Standard thioamides yield alkyl/aryl thiazoles. The

-keto group in our scaffold acts as an electron-withdrawing group, influencing the cyclization kinetics and allowing the retention of the benzoyl moiety.

Experimental Procedure

- Reagent Prep: Dissolve **2-oxo-2-phenylethanethioamide** (1.0 mmol) in Ethanol (5 mL).
- Coupling: Add the
-haloketone (e.g., phenacyl bromide, 1.0 mmol) dropwise.
- Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) or perform under neutral conditions if the substrate is acid-sensitive.

- Reflux: Heat the mixture to reflux () for 1–3 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexane).
- Precipitation: Cool the solution to room temperature. The product often precipitates as a crystalline solid.
- Filtration: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF if necessary.

Data Analysis: Expected Results

Parameter	Value / Observation
Appearance	Yellow/Orange Crystalline Solid
Yield	80–95%
Melting Point	130–132 °C (Derivative dependent)
1H NMR Characteristic	Thiazole proton singlet at 7.9–8.5 ppm
IR Signature	Carbonyl stretch () , C=N stretch

Bioactive Case Study: PHGDH Inhibitors

Recent drug discovery efforts have identified

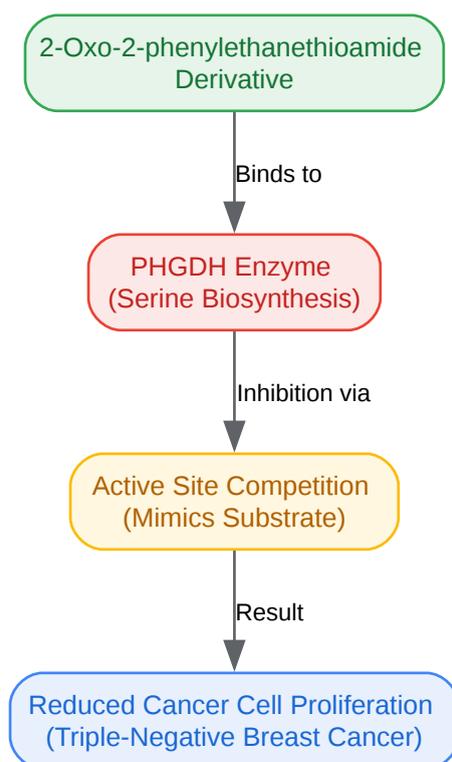
-ketothioamides and their thiazole derivatives as inhibitors of Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in serine biosynthesis overexpressed in triple-negative breast cancer.

Synthesis Logic

The **2-oxo-2-phenylethanethioamide** scaffold mimics the substrate of PHGDH, allowing it to occupy the active site.

- Target Molecule: N,N-Diethyl-**2-oxo-2-phenylethanethioamide**.

- Bioassay Validation:
 - Assay Buffer: 50 mM Tris (pH 8.5), 1 mM EDTA.[2]
 - Readout: Resorufin fluorescence (Ex 550nm / Em 580nm) coupled to NADH production.
 - Potency: Compounds in this class have demonstrated values in the micromolar range, validating the scaffold's relevance in oncology.



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Figure 2: Mechanism of action for

-ketothioamide derivatives in cancer metabolism inhibition.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Step A)	Incomplete sulfuration or oxidation of product.	Increase to 2.0 equiv; perform under atmosphere.
Oily Product (Step B)	Incomplete cyclization or solvent trapping.	Triturate with cold diethyl ether; ensure full reflux time.
Side Products	Formation of thioethers instead of thiazoles.	Ensure the solvent is polar protic (EtOH) to favor cyclization over substitution; avoid excess base.

References

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- PHGDH Inhibitor Synthesis: "Structure–Activity Rel -Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase." PubMed Central.
- General Thioamide Synthesis: "Activation of gem-Dichloroacetamides and Epoxides Using Elemental Sulfur." Journal of Organic Chemistry.

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